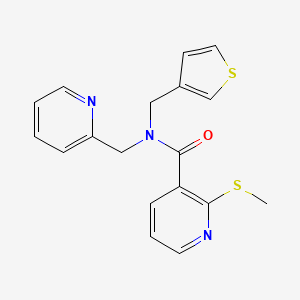
5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gave S- and S,N-substituted triazole derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide are not available, similar compounds have been synthesized and studied . The synthesis process involves reactions with thiosemicarbazide and subsequent cyclization .Aplicaciones Científicas De Investigación
1. Heterocyclic Chemistry and O-Quinodimethanes Synthesis
Heterocyclic compounds, such as 2,5-dihydrothiophene 5,5-dioxides, have been synthesized using methods that could potentially apply to 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide. These compounds serve as precursors for heterocyclic o-quinodimethanes, valuable in various chemical syntheses (Chaloner et al., 1992).
2. Antimicrobial Applications
Sulfonamide-based heterocycles, such as those derived from similar chemical structures, have shown significant antimicrobial activities. This suggests potential applications for this compound in developing new antimicrobial agents (El‐Emary et al., 2002).
3. Antitubercular Agents
Molecular docking studies of benzene sulfonamide pyrazole oxadiazole derivatives indicate potential for similar compounds in treating tuberculosis. This could extend to this compound as a candidate for antitubercular drug development (Shingare et al., 2022).
4. Molecular Docking Studies and COX-2 Inhibition
Molecular docking studies of related compounds, such as tetrazole derivatives, have been conducted to understand interactions with enzymes like cyclooxygenase-2 (COX-2). This suggests potential research applications for this compound in exploring COX-2 inhibition (Al-Hourani et al., 2015).
5. Carbonic Anhydrase Inhibition and Vasodilatation
Compounds structurally similar to this compound have shown inhibitory effects on the enzyme carbonic anhydrase. This has potential applications in cerebrovasodilatation and anticonvulsant activities (Barnish et al., 1981).
6. Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing sulfonamido moieties, as demonstrated in related studies, indicates a pathway for synthesizing and exploring the properties of this compound (Azab et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and resulting in a range of biological effects .
Mode of Action
It’s known that such compounds typically interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, often resulting in changes to cellular function, gene expression, or signal transduction .
Pharmacokinetics
Similar compounds have been noted for their good oral bioavailability and high potency .
Result of Action
Similar compounds have been found to exhibit a range of effects, including anti-inflammatory activities and less toxicity .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Propiedades
IUPAC Name |
5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIHDSNASSNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
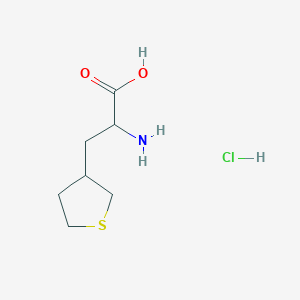

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)
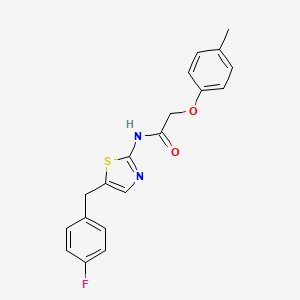
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)
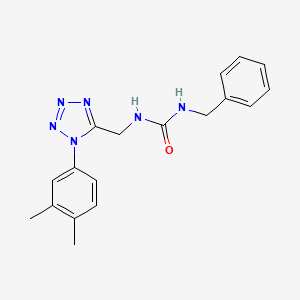
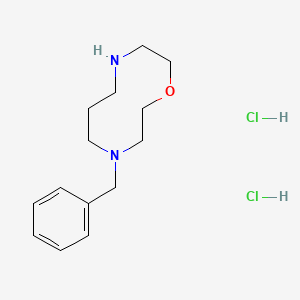
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
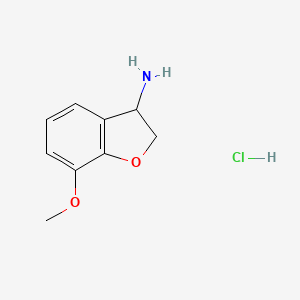

![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
